Ethyl 2-(4-methyl-1,4-diazepan-1-yl)benzoate
CAS No.: 912569-58-5
Cat. No.: VC3861065
Molecular Formula: C15H22N2O2
Molecular Weight: 262.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 912569-58-5 |
|---|---|
| Molecular Formula | C15H22N2O2 |
| Molecular Weight | 262.35 g/mol |
| IUPAC Name | ethyl 2-(4-methyl-1,4-diazepan-1-yl)benzoate |
| Standard InChI | InChI=1S/C15H22N2O2/c1-3-19-15(18)13-7-4-5-8-14(13)17-10-6-9-16(2)11-12-17/h4-5,7-8H,3,6,9-12H2,1-2H3 |
| Standard InChI Key | XAVHDPRFJKPWNA-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CC=CC=C1N2CCCN(CC2)C |
| Canonical SMILES | CCOC(=O)C1=CC=CC=C1N2CCCN(CC2)C |
Introduction
Chemical Structure and Nomenclature
Ethyl 2-(4-methyl-1,4-diazepan-1-yl)benzoate belongs to the diazepane family, which features a seven-membered ring containing two nitrogen atoms. The compound’s IUPAC name, ethyl 2-(4-methyl-1,4-diazepan-1-yl)benzoate, reflects its ortho-substituted benzoate ester and methylated diazepane moiety. Key structural features include:
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Benzoate group: A benzene ring esterified with an ethoxy group at the 2-position.
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1,4-Diazepane ring: A saturated seven-membered ring with nitrogen atoms at positions 1 and 4, the latter substituted with a methyl group.
The compound’s SMILES notation, CCOC(=O)C1=CC=CC=C1N2CCCN(CC2)C, and InChI key, XAVHDPRFJKPWNA-UHFFFAOYSA-N, provide precise representations of its connectivity and stereochemistry .
Synthesis and Characterization
Synthetic Routes
The synthesis of ethyl 2-(4-methyl-1,4-diazepan-1-yl)benzoate typically involves:
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Alkylation of diazepane derivatives: Reacting 4-methyl-1,4-diazepane with ethyl 2-bromobenzoate under acidic conditions.
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Catalytic hydrofunctionalization: A Rh-catalyzed intramolecular hydroamination of internal alkynes, as demonstrated in the synthesis of related 1,4-benzodiazepines .
Reaction monitoring employs thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy to confirm product formation and purity. For example, -NMR spectra typically show signals for the ethyl ester group (δ 1.3–1.4 ppm, triplet; δ 4.2–4.3 ppm, quartet) and the diazepane ring protons (δ 2.4–3.5 ppm).
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 262.35 g/mol | |
| Density | 1.071 g/cm³ | |
| Boiling Point | 379.5°C at 760 mmHg | |
| Flash Point | 183.3°C | |
| LogP (Partition Coefficient) | 2.008 |
The compound’s moderate lipophilicity (LogP = 2.008) suggests reasonable membrane permeability, a desirable trait for bioactive molecules .
Comparison with Structural Analogs
Ethyl 4-(4-Methyl-1,4-diazepan-1-yl)benzoate (CAS 892502-26-0)
This para-substituted isomer shares the same molecular formula but differs in the benzoate substitution pattern:
| Property | Ethyl 2-Substituted Isomer | Ethyl 4-Substituted Isomer |
|---|---|---|
| CAS Number | 912569-58-5 | 892502-26-0 |
| Boiling Point | 379.5°C | Not Reported |
| Biological Activity | Factor Xa inhibition | Similar pharmacological profile |
The ortho substitution in ethyl 2-(4-methyl-1,4-diazepan-1-yl)benzoate may enhance steric interactions with enzymatic binding pockets, potentially improving target specificity .
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